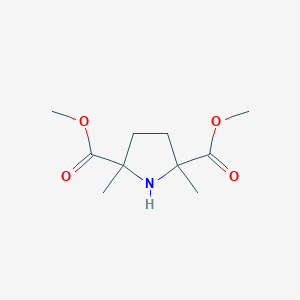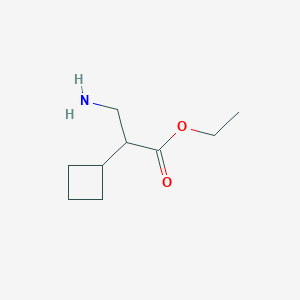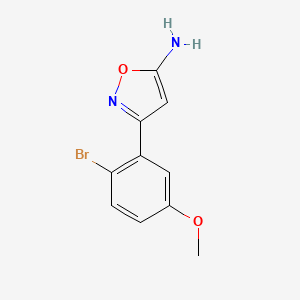![molecular formula C12H24N2O3 B13550095 tert-butyl 4-[(2S)-2-hydroxypropyl]piperazine-1-carboxylate](/img/structure/B13550095.png)
tert-butyl 4-[(2S)-2-hydroxypropyl]piperazine-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl 4-[(2S)-2-hydroxypropyl]piperazine-1-carboxylate: is a compound that belongs to the piperazine family. Piperazine derivatives are known for their wide range of biological activities and are commonly used as intermediates in the synthesis of various pharmaceuticals. This compound, in particular, is notable for its structural features, which include a tert-butyl group and a hydroxypropyl substituent, making it a versatile building block in organic synthesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 4-[(2S)-2-hydroxypropyl]piperazine-1-carboxylate typically involves the protection of the piperazine nitrogen atoms followed by the introduction of the hydroxypropyl group. One common method involves the reaction of piperazine with tert-butyl chloroformate to form tert-butyl piperazine-1-carboxylate. This intermediate is then reacted with (S)-2-chloropropanol under basic conditions to yield the desired compound .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Análisis De Reacciones Químicas
Types of Reactions: tert-Butyl 4-[(2S)-2-hydroxypropyl]piperazine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the hydroxy group or convert it to a different functional group.
Substitution: The hydroxy group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Reagents like PCC (Pyridinium chlorochromate) or DMP (Dess-Martin periodinane) can be used.
Reduction: Reagents like LiAlH4 (Lithium aluminium hydride) or NaBH4 (Sodium borohydride) are commonly employed.
Substitution: Reagents like SOCl2 (Thionyl chloride) or PBr3 (Phosphorus tribromide) can be used to replace the hydroxy group with a halogen.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while substitution can produce halogenated derivatives .
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, tert-butyl 4-[(2S)-2-hydroxypropyl]piperazine-1-carboxylate is used as a building block for the synthesis of more complex molecules.
Biology and Medicine: In biology and medicine, this compound is studied for its potential therapeutic properties. Piperazine derivatives are known for their activity against various pathogens, including bacteria and fungi. This compound, in particular, has shown promise in preliminary studies for its antibacterial and antifungal activities .
Industry: In the industrial sector, this compound is used in the production of pharmaceuticals and agrochemicals. Its versatility and reactivity make it a valuable component in the synthesis of various active ingredients .
Mecanismo De Acción
The mechanism of action of tert-butyl 4-[(2S)-2-hydroxypropyl]piperazine-1-carboxylate involves its interaction with biological targets, primarily through hydrogen bonding and hydrophobic interactions. The hydroxypropyl group can form hydrogen bonds with target molecules, while the tert-butyl group provides hydrophobic interactions that enhance binding affinity. These interactions can disrupt the function of target proteins or enzymes, leading to the compound’s biological effects .
Comparación Con Compuestos Similares
tert-Butyl piperazine-1-carboxylate: This compound lacks the hydroxypropyl group but shares the tert-butyl and piperazine core structure.
tert-Butyl 4-(4-hydroxymethyl)phenylpiperidine-1-carboxylate: This compound has a similar tert-butyl and piperazine structure but with a different substituent.
Uniqueness: tert-Butyl 4-[(2S)-2-hydroxypropyl]piperazine-1-carboxylate is unique due to the presence of the hydroxypropyl group, which enhances its reactivity and potential for forming hydrogen bonds. This makes it a more versatile intermediate in organic synthesis compared to its similar counterparts .
Propiedades
Fórmula molecular |
C12H24N2O3 |
|---|---|
Peso molecular |
244.33 g/mol |
Nombre IUPAC |
tert-butyl 4-[(2S)-2-hydroxypropyl]piperazine-1-carboxylate |
InChI |
InChI=1S/C12H24N2O3/c1-10(15)9-13-5-7-14(8-6-13)11(16)17-12(2,3)4/h10,15H,5-9H2,1-4H3/t10-/m0/s1 |
Clave InChI |
IZECLTNHJKKPLG-JTQLQIEISA-N |
SMILES isomérico |
C[C@@H](CN1CCN(CC1)C(=O)OC(C)(C)C)O |
SMILES canónico |
CC(CN1CCN(CC1)C(=O)OC(C)(C)C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


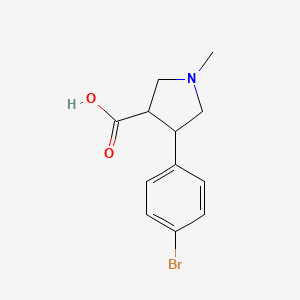
![tert-butyl N-[2-methyl-1-(piperidin-2-yl)propyl]carbamate](/img/structure/B13550017.png)
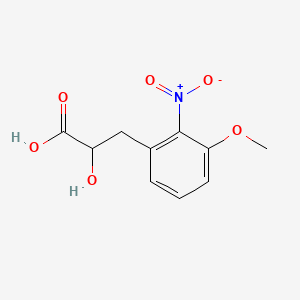
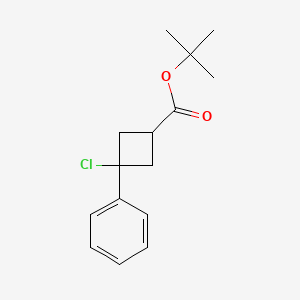

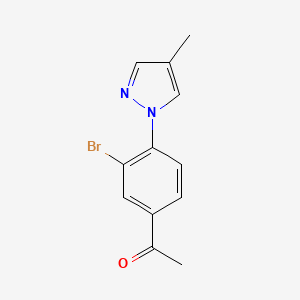
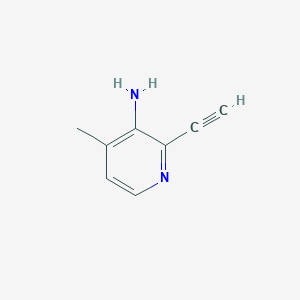
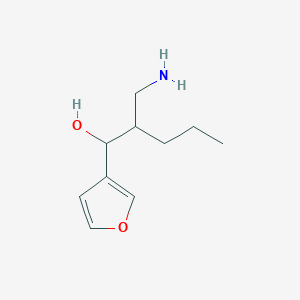

![1-methyl-N-(naphthalen-2-yl)-2-oxabicyclo[2.2.2]octane-4-carboxamide](/img/structure/B13550070.png)
